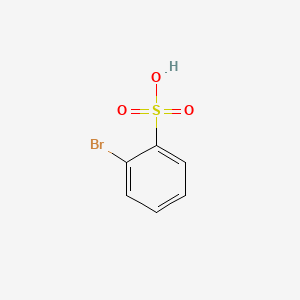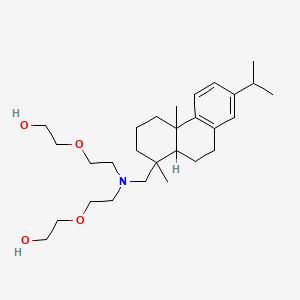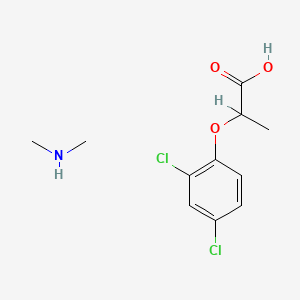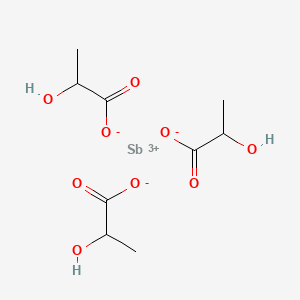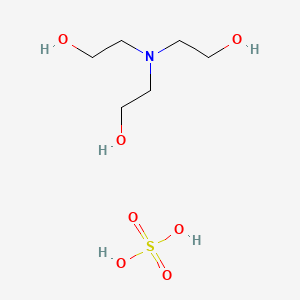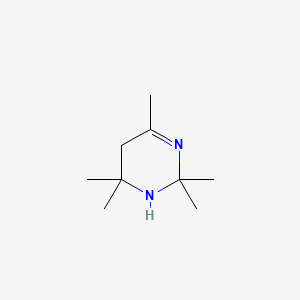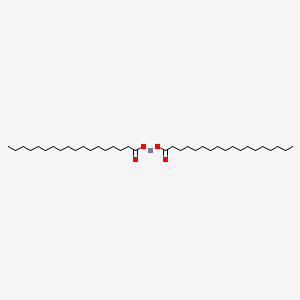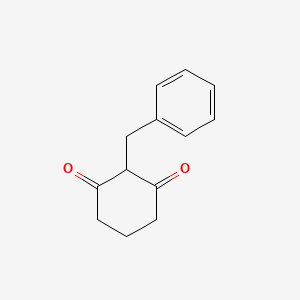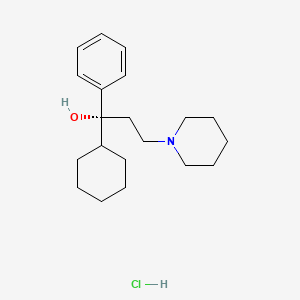
(-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride
Vue d'ensemble
Description
(-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride, commonly known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride-AT, which is responsible for breaking down (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride in the brain. By inhibiting (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride-AT, CPP-115 increases the levels of (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to underlie the therapeutic effects of CPP-115 in various neurological disorders.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of CPP-115 are primarily related to its effects on (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride neurotransmission. By increasing (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride levels in the brain, CPP-115 can reduce neuronal excitability and increase inhibition. This can lead to a reduction in seizure activity, drug-seeking behavior, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CPP-115 for lab experiments is its high potency and selectivity for (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride-AT. This allows researchers to study the effects of (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride-AT inhibition without the confounding effects of other neurotransmitter systems. However, CPP-115 is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, CPP-115 is a controlled substance, which can limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on CPP-115. One area of interest is the development of CPP-115 as a therapeutic agent for epilepsy, addiction, and anxiety. Clinical trials are currently underway to evaluate the safety and efficacy of CPP-115 in humans. Another area of interest is the development of new compounds that target (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride-AT with greater potency and selectivity than CPP-115. These compounds could have improved therapeutic efficacy and fewer side effects. Finally, researchers are also interested in studying the long-term effects of (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride-AT inhibition on brain function and behavior.
Applications De Recherche Scientifique
CPP-115 has been studied extensively for its potential therapeutic applications in various neurological disorders. In preclinical studies, CPP-115 has been shown to reduce seizure activity in animal models of epilepsy and to reduce drug-seeking behavior in animal models of addiction. CPP-115 has also been shown to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
(1R)-1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWJJTJNXAKQKD-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@](CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953095 | |
| Record name | 1-Cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride | |
CAS RN |
30953-85-6 | |
| Record name | Trihexyphenidyl hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030953856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIHEXYPHENIDYL HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHG5W82AFV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




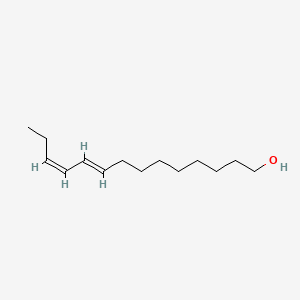
![alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol](/img/structure/B1607368.png)
